![molecular formula C10H19N B13478737 1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)
1-(Bicyclo[2.2.2]octan-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{bicyclo[222]octan-2-yl}ethan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Functionalization of the bicyclo[2.2.2]octane core: Introduction of the ethan-1-amine group can be accomplished through various methods, such as reductive amination or nucleophilic substitution.
Industrial Production Methods: Industrial production of 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the bicyclo[2.2.2]octane core can lead to the formation of different hydrogenated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Hydrogenated derivatives of the bicyclo[2.2.2]octane core.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine: Positional isomer with the amine group at a different position.
1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one: Contains a ketone group instead of an amine group.
bicyclo[2.2.2]octan-1-amine: Lacks the ethan-1-yl substituent.
Uniqueness: 1-{bicyclo[222]octan-2-yl}ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.2]octanyl)ethanamine |
InChI |
InChI=1S/C10H19N/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-10H,2-6,11H2,1H3 |
Clé InChI |
CXRZYSGSUFFRAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC2CCC1CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


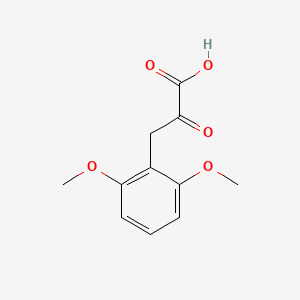
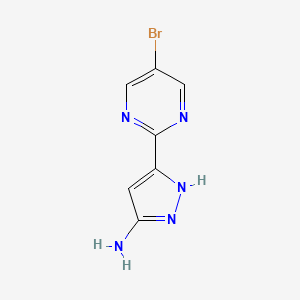
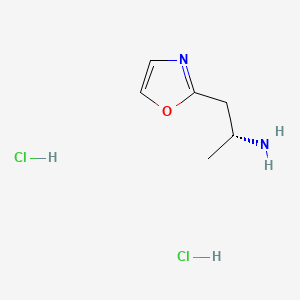
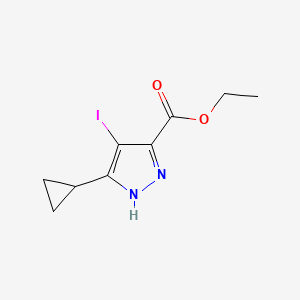
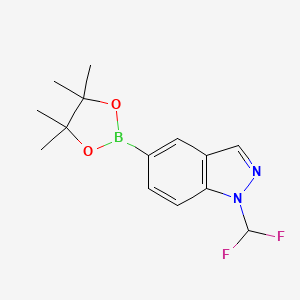
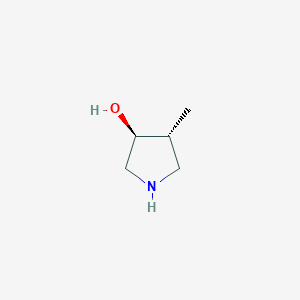
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
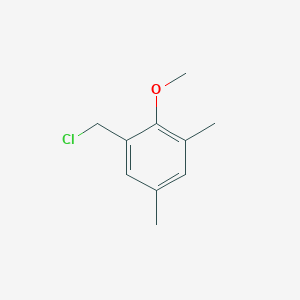



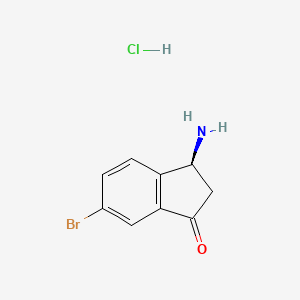

![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
